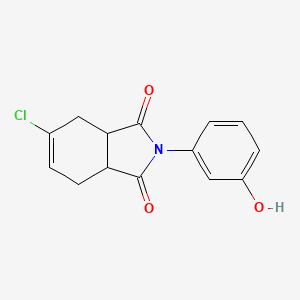![molecular formula C23H18N2OS B5215854 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
Mécanisme D'action
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide works by binding to the active site of glutaminase, thereby inhibiting its activity and reducing the production of glutamate, a key metabolite in glutamine metabolism. This leads to a decrease in cellular energy production and an increase in oxidative stress, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to selectively target cancer cells with high levels of glutaminase expression, while sparing normal cells with low levels of expression. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has also been shown to synergize with other anticancer agents, such as chemotherapy and radiation therapy, to enhance their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is its specificity for glutaminase, which allows for targeted inhibition of glutamine metabolism in cancer cells. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to induce resistance in some cancer cells, highlighting the need for further research to optimize its use in clinical settings.
Orientations Futures
Future research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide in combination with other anticancer agents, as well as its potential applications in other diseases beyond cancer. Finally, research could also focus on identifying biomarkers that could predict the response of cancer cells to N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide treatment, allowing for personalized therapy for cancer patients.
Méthodes De Synthèse
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide can be synthesized using a multi-step process involving the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride, followed by reaction with 2-aminobenzothiazole and then with 3-bromo-1-phenylprop-2-en-1-one. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been widely studied for its potential applications in cancer treatment, as cancer cells exhibit increased dependence on glutamine metabolism compared to normal cells. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to effectively inhibit glutaminase activity and induce apoptosis in cancer cells, leading to reduced tumor growth in animal models.
Propriétés
IUPAC Name |
(E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,26)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBDYFUMKZLYRI-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)

![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)

![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)